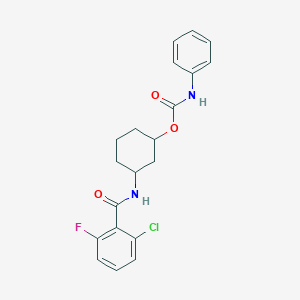

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate

Description

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl backbone substituted with a 2-chloro-6-fluorobenzamido group and a phenylcarbamate moiety.

Properties

IUPAC Name |

[3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN2O3/c21-16-10-5-11-17(22)18(16)19(25)23-14-8-4-9-15(12-14)27-20(26)24-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCQQOPZAJTTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with cyclohexylamine to form the intermediate 3-(2-Chloro-6-fluorobenzamido)cyclohexylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through binding to active sites and altering the activity of target proteins.

Comparison with Similar Compounds

Research Findings and Gaps

- Lipophilicity Trends : Chlorinated analogs (4a–i) exhibit log k values of 2.5–3.5, indicating moderate lipophilicity. The target compound’s fluorine substitution may push log k higher, enhancing blood-brain barrier penetration .

- Synthetic Challenges : The cyclohexyl backbone and benzamido group in the target compound likely require multi-step synthesis, contrasting with simpler routes for propham .

Biological Activity

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate, with the CAS number 1351590-30-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological activity, synthesis methods, mechanisms of action, and applications in various fields.

Chemical Structure

The compound is classified as a carbamate and features a cyclohexyl group linked to a phenylcarbamate moiety. Its IUPAC name is [3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate. The molecular formula is , with a molecular weight of 392.83 g/mol.

Synthesis Methods

The synthesis involves two primary steps:

- Formation of the Intermediate : Reaction of 2-chloro-6-fluorobenzoyl chloride with cyclohexylamine to yield 3-(2-Chloro-6-fluorobenzamido)cyclohexylamine.

- Final Product Formation : The intermediate is then reacted with phenyl isocyanate in the presence of organic solvents like dichloromethane and catalysts such as triethylamine to produce the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate biochemical pathways by binding to active sites on target proteins, thus altering their activity. Ongoing research aims to elucidate the precise molecular targets involved.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines.

- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities are ongoing.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Studies :

- A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

-

Antimicrobial Activity :

- Research indicated that the compound showed significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent.

-

Enzyme Interaction Studies :

- Investigations into enzyme kinetics revealed that the compound could effectively inhibit certain target enzymes, which are crucial in metabolic pathways associated with cancer and infectious diseases.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | Aldehyde | Used in synthesis of heterocycles |

| 3-Chloro-5-methylphenylcarbamate | Carbamate | Chiral stationary phase for HPLC |

| Phenyl carbamate | Carbamate | General use in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.